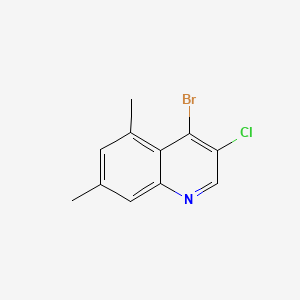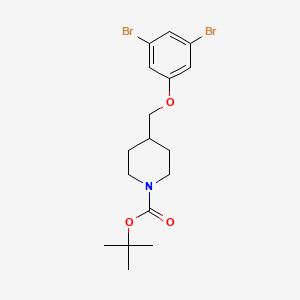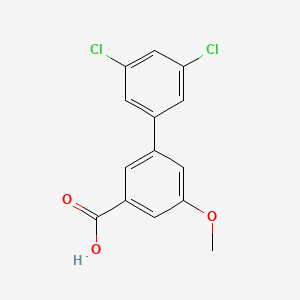
3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is commonly used in the synthesis of similar compounds . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst .
Applications De Recherche Scientifique
Environmental Fate and Behavior
Parabens, which share the benzoic acid core structure, are widely used in consumer products and have been extensively studied for their occurrence, fate, and behavior in aquatic environments. They are known to act as weak endocrine disrupter chemicals, with their presence in wastewater, surface water, and sediments attributed to the consumption of paraben-based products and continuous introduction into the environment. These compounds, including their chlorinated by-products, are a concern due to their stability, persistence, and potential toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Mechanisms of Toxicity and Environmental Impact
The toxicological aspects of chlorinated hydrocarbons and related compounds, including chlorophenols, highlight the environmental and health risks associated with their contamination. These compounds, found in various environmental settings, including municipal solid waste incineration and industrial effluents, have been implicated in a range of toxic effects, from endocrine disruption to carcinogenicity, emphasizing the need for understanding their mechanisms of formation, chlorination, dechlorination, and destruction (Kimbrough, 1972; Peng et al., 2016).
Pharmacological Activities and Molecular Mechanisms
Investigating the molecular mechanisms of compounds with benzoic acid derivatives has uncovered their potential in addressing inflammation-related diseases. Gallic acid, a trihydroxybenzoic acid, is noted for its anti-inflammatory properties, providing insights into the pharmacological activities and mechanisms that could be relevant for similar compounds. The anti-inflammatory mechanisms mainly involve the MAPK and NF-κB signaling pathways, suggesting a pathway through which 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid derivatives might exert effects (Bai et al., 2020).
Mécanisme D'action
Target of Action
It’s structurally similar to 3,5-dichlorophenylboronic acid , which is known to be involved in Suzuki-Miyaura cross-coupling reactions . This suggests that the compound might interact with similar targets.
Mode of Action
The suzuki-miyaura cross-coupling reaction, which involves the structurally similar 3,5-dichlorophenylboronic acid, involves the formation of carbon-carbon bonds . This suggests that 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid might interact with its targets in a similar manner.
Biochemical Pathways
The structurally similar compound, 3,5-dichlorophenylboronic acid, is known to be involved in several reactions including suzuki-miyaura cross-coupling, trifluoromethylation, intramolecular aromatic carbenoid insertion of biaryldiazoacetates, cyanation for the synthesis of aromatic nitriles, and lithiation of dihalophenyl dioxazaborocines for synthesis of functionalized dihalophenyl boronic acid . These reactions suggest that 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid might affect similar biochemical pathways.
Result of Action
The structurally similar compound, 3,5-dichlorophenylboronic acid, is known to be involved in various reactions that lead to the formation of new compounds . This suggests that 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid might have similar effects.
Action Environment
The structurally similar compound, 3,5-dichlorophenylboronic acid, is known to be involved in reactions under mild and functional group tolerant conditions . This suggests that similar environmental factors might influence the action of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid.
Propriétés
IUPAC Name |
3-(3,5-dichlorophenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-5-8(2-10(6-13)14(17)18)9-3-11(15)7-12(16)4-9/h2-7H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSFEHLYTMVVDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691286 |
Source


|
| Record name | 3',5'-Dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-74-8 |
Source


|
| Record name | 3',5'-Dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

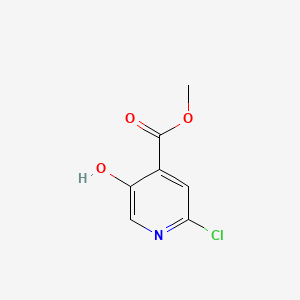

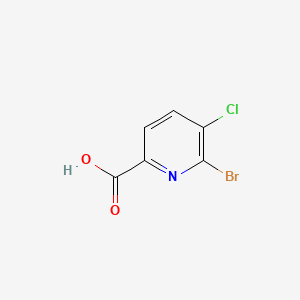
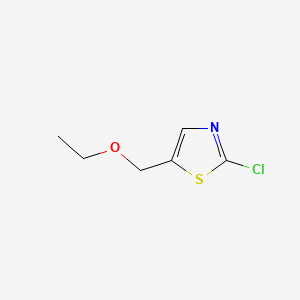


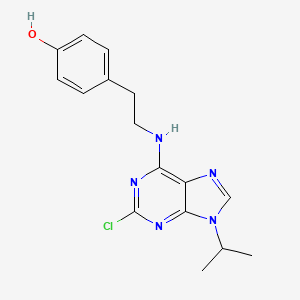
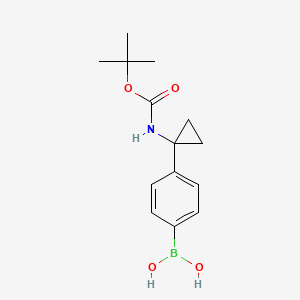

![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595917.png)
